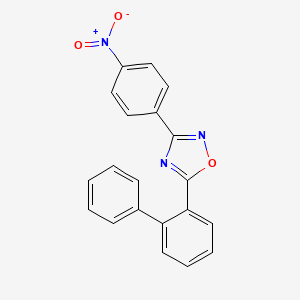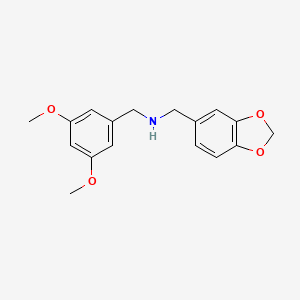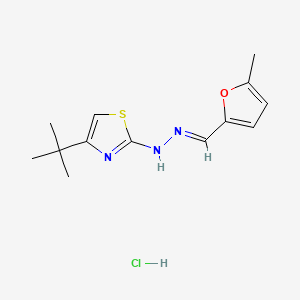
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride, also known as MTFBTHH, is a chemical compound that has been widely used in scientific research. MTFBTHH is a type of hydrazone, which is a class of organic compounds that contain a nitrogen-nitrogen double bond. This compound has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is not well understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to bind to metal ions such as copper, zinc, and iron, which are essential for various biological processes. By binding to these metal ions, this compound may interfere with the activity of enzymes and other proteins that require these metals for their function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant and anti-inflammatory properties, which may be related to its ability to chelate metal ions. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its ability to chelate metal ions, which makes it a useful tool for the determination of trace amounts of metals in various samples. Another advantage is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. One area of research is the development of new diagnostic tools for various diseases based on the ability of this compound to bind to metal ions. Another area of research is the development of new therapies for diseases such as cancer and Alzheimer's disease based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in various applications.
Méthodes De Synthèse
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and 4-tert-butyl-1,3-thiazol-2-ylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
Applications De Recherche Scientifique
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been extensively studied for its potential applications in various scientific fields. In biology, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In chemistry, this compound has been used as a reagent for the determination of trace amounts of metals in various samples. In medicine, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-9-5-6-10(17-9)7-14-16-12-15-11(8-18-12)13(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/b14-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBHOZUWAOZOA-FJUODKGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
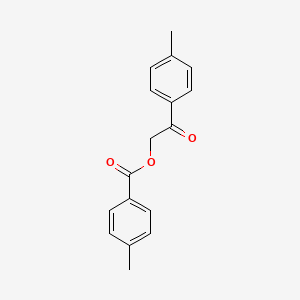
![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

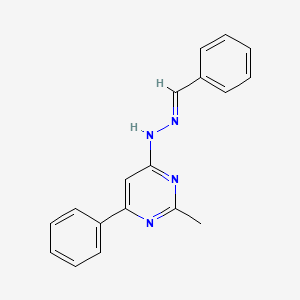
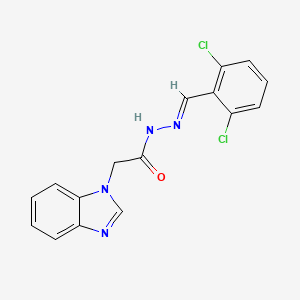
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
